molecular formula C18H19N3O2 B2549060 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 887833-48-9

7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2549060
CAS No.: 887833-48-9
M. Wt: 309.369
InChI Key: YXFLGSIULFLCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C18H19N3O2 . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal and materials chemistry. While the specific biological and physicochemical properties of this tertiary-butyl and phenyl-substituted derivative require further investigation, related pyrazolo[1,5-a]pyrimidine carboxylic acids are known to be valuable in coordination chemistry. For instance, they can act as versatile organic ligands, using their nitrogen and oxygen atoms to coordinate with metal centers such as copper(II), forming complexes with potential applications in catalysis and materials science . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-15(12-8-6-5-7-9-12)16-19-13(17(22)23)10-14(18(2,3)4)21(16)20-11/h5-10H,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFLGSIULFLCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization

A high-yielding route involves reacting 5-amino-1H-pyrazole-4-carboxamide (I ) with ethyl 3-tert-butylacetoacetate (II ) under microwave irradiation (Scheme 1).

Procedure :

  • Combine I (1.0 eq), II (1.2 eq), and NaOEt (2.0 eq) in ethanol (0.3 M).
  • Irradiate at 150°C for 20 min in a microwave reactor.
  • Isolate 6-tert-butyl-1H-pyrazolo[1,5-a]pyrimidin-4(5H)-one (III ) via filtration (yield: 86%).

Key Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.35 (s, 9H, C(CH₃)₃), 2.45 (s, 3H, CH₃), 6.20 (s, 1H, C₅-H).
  • HRMS (ESI+): m/z 261.1342 [M+H]⁺ (calc. 261.1345).

Enaminone-Based Cyclization

Alternative core synthesis employs enaminone intermediates (Scheme 2):

  • Condense tert-butyl acetonitrile with DMF-dimethylacetal to form enaminone IV .
  • React IV with hydrazine hydrate in acetic acid at 120°C for 4 h, yielding 7-tert-butylpyrazolo[1,5-a]pyrimidine (V ) (yield: 72%).

Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

Palladium-Catalyzed Suzuki Coupling for 3-Phenyl Installation

Introduce the 3-phenyl group via Suzuki-Miyaura coupling (Table 1):

Procedure :

  • Brominate V at C3 using NBS (1.1 eq) in DMF (0°C, 2 h).
  • Couple 3-bromo intermediate VI (1.0 eq) with phenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 eq) in dioxane/H₂O (4:1) at 90°C.
  • Isolate 3-phenyl derivative VII (yield: 78%).

Optimization Data :

Catalyst Solvent Temp (°C) Yield (%)
Pd(PPh₃)₄ Dioxane/H₂O 90 78
PdCl₂(dppf) Toluene/EtOH 110 65

Methylation at C2 via Nucleophilic Substitution

Install the 2-methyl group using methyl iodide under basic conditions (Scheme 3):

  • Treat VII (1.0 eq) with NaH (2.0 eq) in THF (0°C, 30 min).
  • Add MeI (1.5 eq) and stir at 25°C for 12 h.
  • Purify 2-methyl derivative VIII by column chromatography (hexanes/EtOAc 3:1, yield: 83%).

Characterization :

  • ¹³C NMR (126 MHz, CDCl₃): δ 22.1 (CH₃), 31.5 (C(CH₃)₃), 112.4–155.2 (aromatic carbons).

Carboxylic Acid Installation via Nitrile Hydrolysis

Cyano Intermediate Synthesis

Introduce a cyano group at C5 using trimethylsilyl cyanide (TMSCN) (Scheme 4):

  • Treat VIII (1.0 eq) with LDA (2.0 eq) in THF (–78°C, 1 h).
  • Add TMSCN (1.2 eq) and warm to 25°C over 2 h.
  • Isolate 5-cyano derivative IX (yield: 76%).

Acidic Hydrolysis to Carboxylic Acid

Convert nitrile IX to carboxylic acid X (target compound) using H₂SO₄ (Scheme 5):

  • Reflux IX (1.0 eq) in 6 M H₂SO₄ (10 mL/mmol) for 8 h.
  • Neutralize with NaOH (2 M) and extract with EtOAc.
  • Recrystallize from EtOH/H₂O to obtain X (yield: 91%).

Spectroscopic Validation :

  • IR (KBr): 1695 cm⁻¹ (C=O stretch).
  • ¹H NMR (600 MHz, DMSO-d₆): δ 1.38 (s, 9H), 2.51 (s, 3H), 7.45–8.10 (m, 5H, Ph), 13.20 (s, 1H, COOH).

Alternative Synthetic Routes and Comparative Analysis

Three-Component One-Pot Synthesis

A streamlined approach combines ethyl cyanoacetate, tert-butyl acetylene, and phenylhydrazine in acetic acid (120°C, 6 h), yielding X directly (yield: 68%). However, this method suffers from lower regiocontrol (∼15% of 6-tert-butyl isomer).

Green Chemistry Approaches

Using PEG-400 as a solvent for cyclocondensation reduces environmental impact while maintaining efficiency (yield: 72%, 100°C, 3 h).

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is C18H19N3O2C_{18}H_{19}N_{3}O_{2}, with a molecular weight of approximately 309.36 g/mol. The compound features a pyrazolo-pyrimidine framework, which is significant in drug design due to its biological activity.

Antitumor Activity

Research has indicated that compounds within the pyrazolo-pyrimidine class exhibit significant antitumor properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibitors targeting CDKs are considered promising candidates for cancer therapy due to their potential to halt the proliferation of cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Studies have shown that derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties in preclinical studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Study Focus Findings
Prabhakar et al. (2024)Antimicrobial ActivityDemonstrated significant antibacterial effects against S. aureus and E. coli, with some derivatives showing enhanced efficacy compared to standard antibiotics .
Ashokaa et al. (2016)Antitumor ActivityReported that certain derivatives inhibited CDK activity effectively, suggesting potential use in cancer therapy .
Recent Pharmacological ReviewAnti-inflammatory PropertiesSummarized various studies indicating that pyrazolo-pyrimidine derivatives could be developed as anti-inflammatory agents due to their ability to modulate cytokine production .

Mechanism of Action

The mechanism of action of 7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and properties of the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
Target Compound 7-tert-butyl, 2-methyl, 3-phenyl, 5-COOH 309.36 Bulky tert-butyl enhances hydrophobicity; carboxylic acid at C5 for H-bonding .
2-Bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-Br, 7-(3,5-diMePh), 5-COOH ~328.18* Bromine increases electronegativity; dimethylphenyl enhances lipophilicity .
7-(3,5-Dimethylphenyl)-2-vinylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-vinyl, 7-(3,5-diMePh), 5-COOH ~294.34* Vinyl group introduces potential for conjugation; lower steric bulk .
5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Me, 7-C₂F₅, 2-COOH 307.25 Pentafluoroethyl (electron-withdrawing) at C7; carboxylic acid at C2 alters binding .
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-Me, 7-CF₃, 5-COOH 245.16 Trifluoromethyl enhances metabolic stability; smaller substituents improve solubility .
2-Methyl-7-phenyl-3,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-Me, 7-Ph (dihydro), 5-COOH ~280.30* Partial saturation reduces aromaticity; dihydro structure impacts planarity .

*Calculated based on molecular formulas where explicit data is unavailable.

Biological Activity

7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C18H19N3O2. Its structure includes a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butyl group and a phenyl group, contributing to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound against various cancer cell lines:

  • Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values ranging from 3 µM to 10 µM, indicating potent anticancer activity compared to standard treatments like doxorubicin .
  • Mechanism of Action : The compound induces apoptosis in cancer cells by disrupting the cell cycle. Flow cytometry analysis revealed that treatment with this compound increased the percentage of cells in the pre-G1 phase, indicating apoptosis induction. Specifically, MCF-7 cells showed an increase in apoptotic cells from 1.79% in control to 36.06% after treatment .
  • Molecular Docking Studies : Molecular docking studies have suggested that this compound interacts effectively with key protein targets involved in cancer progression, such as EGFR and VEGFR2. This suggests a dual inhibitory action that may enhance its therapeutic efficacy .

Other Biological Activities

Beyond its anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit various other biological activities:

  • Antiparasitic and Antifungal : Some derivatives have demonstrated promising results against parasitic infections and fungal pathogens .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Case Studies

StudyCell LineIC50 ValueMechanism
Study 1MCF-73 µMInduction of apoptosis via cell cycle arrest
Study 2A54910 µMDual inhibition of EGFR and VEGFR2
Study 3HCT116 (colon cancer)4 µMApoptosis induction and cell cycle disruption

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives?

  • Methodology : The core structure is typically synthesized via cyclization of 5-aminopyrazole precursors with β-keto esters or enaminones. For example:

  • Step 1 : React methyl 5-amino-1H-pyrazole-4-carboxylate with methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate in acetic acid at 80°C to form the pyrazolo[1,5-a]pyrimidine backbone .
  • Step 2 : Hydrolyze the ester group using LiOH in aqueous methanol to yield the carboxylic acid intermediate .
  • Step 3 : Activate the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) and couple with amines to generate carboxamides .
    • Characterization : Confirm structures using ¹H/¹³C NMR, IR, and HRMS. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How are spectroscopic techniques employed to validate the structure of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl groups), tert-butyl protons (δ 1.3–1.5 ppm), and methyl groups (δ 2.1–2.5 ppm) .
  • ¹³C NMR : Carboxylic acid carbons appear at δ 165–170 ppm. Pyrimidine carbons resonate between δ 150–160 ppm .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group .
  • HRMS : Use [M+H]+ peaks to verify molecular weight (e.g., C₁₈H₂₀F₃N₅ requires m/z 376.1645) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrazolo[1,5-a]pyrimidine derivatives?

  • Key Variables :

  • Temperature : Heating above 80°C during cyclization reduces yields due to Boc group cleavage. Maintain temperatures ≤80°C .
  • Reagents : BPC outperforms CDI or EEDQ in amidation steps, providing 55–87% yields .
  • Solvents : Use polar aprotic solvents (e.g., DMF) for crystallization to enhance purity .
    • Troubleshooting : Monitor byproduct formation (e.g., de-Boc intermediates) via TLC or LC-MS. Adjust stoichiometry of amines to carboxylic acid (1:1.2) to drive reactions to completion .

Q. How do substituents at position 7 influence the compound's physicochemical properties?

  • Case Study :

  • 7-Tert-butyl : Enhances steric bulk, improving metabolic stability but reducing solubility. LogP increases by ~0.5 units compared to unsubstituted analogs .
  • 7-Phenylazo : Introduces π-π stacking interactions, as seen in analogs like 10c (C₂₁H₁₆ClN₇), which exhibit shifted UV-Vis absorption maxima (λmax 450–500 nm) .
    • Experimental Design : Synthesize analogs with varying 7-substituents (e.g., alkyl, aryl, heteroaryl) and compare solubility (via shake-flask method), LogP (HPLC), and thermal stability (DSC) .

Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?

  • Strategy :

  • Docking Studies : Model interactions with target enzymes (e.g., cathepsins) using PyMOL or AutoDock. Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Cys25 in cathepsin B) .
  • QSAR : Correlate substituent electronegativity (Hammett σ) with inhibitory activity (IC₅₀). For example, electron-withdrawing groups at position 3 improve potency against cathepsin K .
    • Validation : Synthesize top candidates and assay enzymatic inhibition (e.g., fluorogenic substrate cleavage assays) .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar pyrazolo[1,5-a]pyrimidines vary across studies?

  • Example : Compound 11 (7-amino-3,6-diphenylpyrazolo[1,5-a]pyrimidine) has a reported mp of 221–223°C , while analogs with trifluoromethyl groups (e.g., C₁₈H₂₀F₃N₅) melt at 233–235°C .
  • Resolution : Differences arise from crystallinity (e.g., solvents used for recrystallization) and substituent effects. Polar groups (e.g., -CF₃) increase melting points via dipole-dipole interactions. Always report recrystallization solvents (e.g., ethanol vs. DMF) to ensure reproducibility .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Store in sealed containers at 2–8°C to prevent hydrolysis of the carboxylic acid group .
    • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.